2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
Description
The compound "2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" is a quinoline derivative featuring a tetrahydroquinoline core with distinct functional groups. Key structural elements include:
- A pyridin-4-yl substituent at position 4, contributing aromaticity and hydrogen-bonding capability.
- A sulfanyl acetamide moiety at position 2, providing a thioether linkage and amide functionality that may influence solubility and biological activity.
Properties
IUPAC Name |
2-[(3-cyano-4-pyridin-4-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c18-9-13-16(11-5-7-20-8-6-11)12-3-1-2-4-14(12)21-17(13)23-10-15(19)22/h5-8H,1-4,10H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQILOHOVMWGFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C18H18N4OS
- Molecular Weight : 342.43 g/mol
Structure
The compound features a tetrahydroquinoline core with a cyano group and a pyridine moiety. The sulfanyl group attached to the acetamide enhances its reactivity and biological potential.
Research indicates that compounds similar to This compound may exert their effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways.
- Inhibition of JNK Pathway : This compound has demonstrated significant inhibitory effects on c-Jun N-terminal kinase (JNK), particularly JNK3, which is implicated in various cellular processes including apoptosis and inflammation. The binding mechanism involves hydrogen bonding with the ATP-binding site of JNK3, leading to altered cell cycle dynamics and apoptosis induction .
- Cell Cycle Modulation : The compound causes a dose-dependent accumulation of cells in the G2/M phase of the cell cycle while reducing the population in the G0/G1 phase. This suggests potential applications in cancer therapy by disrupting normal cell cycle progression .
The compound exhibits several notable biochemical properties:
- Potency : It has been identified as a potent inhibitor of JNK3 with comparable efficacy against JNK2.
- Cellular Effects : It influences cellular proliferation and survival through modulation of signaling pathways associated with growth factors and stress responses .
Toxicity and Safety Profile
Preliminary studies indicate that similar compounds can cause skin irritation and serious eye damage, highlighting the need for careful handling in laboratory settings .
Study 1: Anticancer Activity
In vitro studies have shown that This compound effectively inhibits cancer cell proliferation. A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Study 2: Neuroprotective Effects
Another research avenue explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it could mitigate neuronal cell death by inhibiting JNK-mediated pathways .
Study 3: In Vivo Efficacy
In vivo models have also been employed to assess the therapeutic potential of this compound. Results showed significant tumor reduction in animal models treated with This compound , further supporting its role as a candidate for cancer therapy .
Summary Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| JNK Inhibition | Potent inhibitor | |
| Cell Cycle Modulation | Accumulation in G2/M phase | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Neuroprotection | Mitigates oxidative stress | |
| In Vivo Efficacy | Tumor reduction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, focusing on substituent variations, molecular weights, and inferred physicochemical properties based on the evidence:
Key Observations:
Trifluoromethyl (e.g., ): Increases lipophilicity and metabolic resistance but may reduce solubility.
Acetamide Modifications: Replacement of the amide with a carboxylic acid () lowers molecular weight and introduces acidity, which could alter target binding or pharmacokinetics.
Molecular Weight Trends :
- The target compound’s molecular weight is likely intermediate (~400–450 g/mol) compared to analogs. Derivatives with halogenated aryl groups (e.g., bromine , chlorine ) exceed 450 g/mol, which may impact bioavailability.
Physicochemical Inferences: Compounds with trifluoromethyl or chlorine substituents exhibit higher XLogP3 values (e.g., 5.6 in ), suggesting greater lipid membrane penetration.
Limitations:
- No direct biological activity or toxicity data are provided in the evidence, limiting functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
